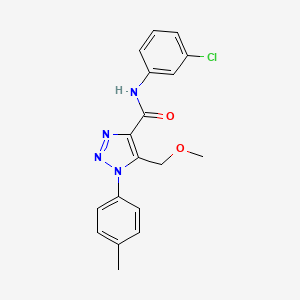

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 940983-06-2) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 940983-06-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

-

Cytotoxicity Testing :

- In vitro studies demonstrated that this triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating strong antiproliferative activity compared to Melampomagnolide B (IC50 = 4.93 µM) .

- The compound also induced apoptosis in cancer cells by decreasing the expression of epithelial proteins and increasing mesenchymal markers, suggesting a shift towards a more aggressive phenotype .

-

Mechanism of Action :

- The anticancer effects were attributed to the inhibition of NF-kB signaling pathways. The compound decreased DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing basal levels of IkBα .

- Additionally, studies indicated that triazole compounds could enhance reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Activity

The biological evaluation of this compound also revealed notable antimicrobial properties.

Antimicrobial Testing

- Some derivatives in the triazole class have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly enhance antimicrobial efficacy .

Summary of Findings

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | HCT116: 0.43 µM |

| Antimicrobial | Effective against E. coli and S. aureus | Not specified |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxymethyl (-OCH₃) and chlorophenyl groups undergo nucleophilic substitution under specific conditions:

-

Methoxymethyl group :

Reacts with strong nucleophiles (e.g., Grignard reagents or amines) in polar aprotic solvents like DMF, leading to demethylation or substitution.

Example:

OCH3+RMgX→ OR+CH3MgX -

Chlorophenyl group :

Participates in aromatic nucleophilic substitution (SNAr) with alkoxides or amines at elevated temperatures (80–120°C).

Example:

Ar Cl+NH3ΔAr NH2+HCl

Hydrolysis Reactions

The carboxamide (–CONH–) and methoxymethyl groups are susceptible to hydrolysis:

| Functional Group | Conditions | Products | Source |

|---|---|---|---|

| Carboxamide | Acidic (HCl, H₂O, reflux) | Carboxylic acid + Amine | |

| Methoxymethyl | Basic (NaOH, H₂O, 60°C) | Methanol + Formaldehyde |

For instance:

CONH Ar+H2OH+ COOH+Ar NH2

Oxidation and Reduction

The triazole core and substituents exhibit redox activity:

-

Triazole ring : Stable under mild oxidation but degrades with strong oxidizers like KMnO₄ .

-

Methoxymethyl group :

-

Oxidized to carboxylate (–COOH) using CrO₃/H₂SO₄.

-

Reduced to –CH₂OH with LiAlH₄.

-

Metal Complexation

The triazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis or materials science .

Example:

Triazole+Cu NO3 2→ Triazole Cu 2++2NO3−

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position due to steric hindrance from the triazole ring .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-nitrobenzene | 72% |

| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Methylbenzenesulfonic acid | 68% |

Cross-Coupling Reactions

The triazole’s C–H bonds participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids :

Triazole H+Ar B OH 2Pd PPh3 4Triazole Ar+B OH 3

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO₂ and NH₃.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-6-8-15(9-7-12)23-16(11-25-2)17(21-22-23)18(24)20-14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLIKVRPUSZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.